Vazegepant hydrochloride

Catalog No.
S3609781
CAS No.
1414976-20-7
M.F
C36H47ClN8O3
M. Wt
675.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vazegepant hydrochloride

CAS Number

1414976-20-7

Product Name

Vazegepant hydrochloride

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide;hydrochloride

Molecular Formula

C36H47ClN8O3

Molecular Weight

675.3 g/mol

InChI

InChI=1S/C36H46N8O3.ClH/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45;/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47);1H/t32-;/m1./s1

InChI Key

VQDUWCSSPSOSNA-RYWNGCACSA-N

SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl

Description

The exact mass of the compound BHV-3500 hydrochloride is 674.3459651 g/mol and the complexity rating of the compound is 1160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vazegepant hydrochloride is a novel compound classified as a calcitonin gene-related peptide receptor antagonist. It is primarily used for the acute treatment of migraine and is administered as a nasal spray. The chemical formula for vazegepant hydrochloride is C₃₆H₄₇ClN₈O₃, and it has a molecular weight of approximately 638.817 g/mol . This compound is notable for its selectivity and potency in inhibiting the activity of calcitonin gene-related peptide receptors, which play a crucial role in the pathophysiology of migraines .

The primary chemical reaction involving vazegepant hydrochloride occurs when it binds to the calcitonin gene-related peptide receptors. This binding inhibits the receptor's activity, which is responsible for the vasodilation and inflammatory processes associated with migraine attacks. The mechanism of action can be summarized as follows:

  • Binding to Receptors: Vazegepant binds to the calcitonin gene-related peptide receptors on mast cells in the brain.
  • Inhibition of Signal Transduction: This binding prevents the receptor from activating downstream signaling pathways that lead to vasodilation and neurogenic inflammation.
  • Reduction of Migraine Symptoms: By inhibiting these pathways, vazegepant effectively alleviates migraine symptoms.

Vazegepant exhibits significant biological activity as a selective antagonist of calcitonin gene-related peptide receptors. Its action leads to:

  • Reduction in Migraine Frequency: Clinical studies have shown that vazegepant can significantly reduce the frequency and severity of migraine attacks.
  • Rapid Onset of Action: The nasal spray formulation allows for quick absorption and onset of therapeutic effects, making it suitable for acute treatment scenarios .
  • Minimal Side Effects: Compared to traditional migraine medications, vazegepant has been associated with fewer adverse effects, although hypersensitivity reactions can occur in some patients .

The synthesis of vazegepant hydrochloride involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may vary, general synthetic routes include:

  • Formation of Key Intermediates: Initial reactions often involve forming key intermediates through standard organic reactions such as amination or acylation.
  • Cyclization Reactions: Cyclization steps are crucial for constructing the quinoline and piperidine moieties present in the final structure.
  • Salt Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

Vazegepant hydrochloride is primarily used in:

  • Migraine Treatment: Approved by the FDA for acute migraine treatment, it represents a new class of medication that targets specific pathways involved in migraine pathophysiology.
  • Research: Ongoing studies are exploring its potential applications in other conditions related to neurogenic inflammation.

Interaction studies have shown that vazegepant can interact with various other medications, particularly those affecting the central nervous system. Key findings include:

  • Drug Interactions: Caution is advised when co-administering with other central nervous system depressants due to potential additive effects.
  • Metabolic Pathways: Vazegepant does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for metabolic drug interactions compared to other migraine treatments .

Vazegepant hydrochloride shares similarities with several other compounds used in migraine treatment, particularly other calcitonin gene-related peptide receptor antagonists. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionAdministration RouteUnique Features
Vazegepant hydrochlorideCalcitonin gene-related peptide receptor antagonistNasal sprayRapid onset; fewer side effects
UbrogepantCalcitonin gene-related peptide receptor antagonistOralLonger duration of action
RimegepantCalcitonin gene-related peptide receptor antagonistOralApproved for both acute and preventive treatment
ErenumabCalcitonin gene-related peptide receptor monoclonal antibodySubcutaneousLong-lasting; monthly administration

Vazegepant hydrochloride stands out due to its unique formulation as a nasal spray, allowing for rapid therapeutic effects while minimizing systemic exposure and side effects associated with oral medications .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

674.3459651 g/mol

Monoisotopic Mass

674.3459651 g/mol

Heavy Atom Count

48

UNII

000QCM6HAL

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-26

Explore Compound Types